molecular formula Br2H2NiO B2653565 Nickel(II) bromide trihydrate CAS No. 7789-49-3

Nickel(II) bromide trihydrate

Cat. No.: B2653565
CAS No.: 7789-49-3
M. Wt: 236.52 g/mol
InChI Key: LQJMXNQEJAVYNB-UHFFFAOYSA-L
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Description

Overview of Transition Metal Halide Hydrates in Contemporary Chemical Research

Transition metal halide hydrates are a significant class of compounds in modern chemical research, serving as crucial starting materials and catalysts in a wide array of applications. researchgate.net These compounds, which feature a metal cation, halide anions, and a specific number of water molecules of hydration, exhibit diverse and often complex crystal structures, ranging from simple isolated polyhedra to intricate polymeric frameworks. researchgate.net Their utility spans various fields, including catalysis, materials science for applications like electrolytes and heat storage, and the synthesis of novel coordination compounds. researchgate.netnih.gov Despite their widespread use, the crystal structures of many transition metal halide hydrates remain uncharacterized, often due to the challenges associated with their hygroscopic and deliquescent nature. researchgate.net

Significance of Nickel(II) in Inorganic Synthesis and Material Science Precursors

Nickel(II) compounds are of paramount importance in inorganic synthesis and as precursors for advanced materials. chemimpex.comsigmaaldrich.com Nickel(II) bromide, in its various hydrated forms, is a versatile reagent and precursor. chemimpex.comsmolecule.com It is widely utilized in the synthesis of nickel-based catalysts for organic reactions, which are valued for enhancing reaction efficiency and selectivity. chemimpex.com In materials science, nickel(II) compounds are essential for creating nickel-based materials used in advanced alloys, electronics, and battery technologies. chemimpex.com The ability of the nickel(II) ion to adopt various coordination geometries and to participate in ligand exchange reactions makes it a versatile building block for constructing complex coordination architectures with tailored properties. smolecule.com

Historical Context of Nickel(II) Bromide Trihydrate Studies

The study of nickel(II) bromide and its hydrates has a long history. The anhydrous form, NiBr₂, can be prepared by reacting bromine with nickel at high temperatures or in an ethereal solution. chemicalbook.com The hexahydrate, NiBr₂·6H₂O, is formed when crystallizing from aqueous solutions below 29°C. chemicalbook.com Crystallization from aqueous solutions above this temperature yields the trihydrate, NiBr₂·3H₂O. chemicalbook.com While the structures of the anhydrous, dihydrate, and hexahydrate forms have been investigated, with the hexahydrate featuring isolated trans-[NiBr₂(H₂O)₄] molecules, the precise crystal structure of the trihydrate has not been definitively confirmed by X-ray crystallography, though a chain structure is presumed. wikipedia.org

Scope and Objectives of Advanced Research on this compound

Contemporary research on this compound aims to elucidate its fundamental properties and expand its applications. A primary objective is the definitive determination of its crystal structure, which has thus far remained elusive. wikipedia.org Further research focuses on its reactivity, particularly as a Lewis acid and in the formation of adducts with various Lewis bases. wikipedia.org There is significant interest in its catalytic activity, especially in cross-coupling reactions and carbonylations, where NiBr₂-glyme complexes have shown enhanced performance. smolecule.comwikipedia.org Advanced studies also explore its role as a precursor for sophisticated materials like coordination polymers and metal-organic frameworks, and in the development of new battery technologies. chemimpex.comsmolecule.comheegermaterials.com

Properties

CAS No.

7789-49-3

Molecular Formula

Br2H2NiO

Molecular Weight

236.52 g/mol

IUPAC Name

nickel(2+);dibromide;hydrate

InChI

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2

InChI Key

LQJMXNQEJAVYNB-UHFFFAOYSA-L

SMILES

O.O.O.[Ni+2].[Br-].[Br-]

Canonical SMILES

O.[Ni+2].[Br-].[Br-]

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Nickel Ii Bromide Trihydrate

Direct Synthesis Approaches from Elemental Nickel and Brominating Agents

The direct synthesis of nickel(II) bromide from elemental nickel is a fundamental approach, often involving reaction with brominating agents. One established method involves the reaction of nickel metal with elemental bromine. laboratorynotes.com This reaction can be performed either at elevated temperatures (red heat) or at room temperature using an ethereal solution. chemicalbook.comguidechem.com

Alternatively, nickel compounds such as nickel(II) oxide or nickel(II) carbonate can be reacted with hydrobromic acid to yield nickel(II) bromide. laboratorynotes.comsmolecule.com This acid-base reaction provides a straightforward route to the formation of the nickel salt in an aqueous solution, from which the hydrated forms can be subsequently crystallized.

ReactantsReagents/ConditionsProductReference
Elemental NickelBromine, Red HeatAnhydrous Nickel(II) Bromide chemicalbook.com, guidechem.com
Elemental NickelBromine, Ethereal Solution, Room Temp.Anhydrous Nickel(II) Bromide[3,], guidechem.com
Nickel(II) Oxide/CarbonateHydrobromic AcidAqueous Nickel(II) Bromide smolecule.com, laboratorynotes.com
Nickel PowderHydrobromic Acid, Hydrogen Peroxide, 70-80 °CAqueous Nickel(II) Bromide google.com

Crystallization Techniques for High-Purity Nickel(II) Bromide Trihydrate

The isolation of high-purity this compound is critically dependent on the crystallization conditions. The primary technique involves the controlled crystallization from an aqueous solution of nickel(II) bromide. The temperature of the solution is a key parameter that dictates the hydration state of the resulting crystals. Specifically, crystallization occurring at temperatures above 29°C favors the formation of the trihydrate, NiBr₂·3H₂O. chemicalbook.comguidechem.comdigimaterials.com

For achieving high purity, standard laboratory purification techniques such as recrystallization are employed. This involves dissolving the synthesized nickel(II) bromide in a suitable solvent, followed by slow cooling or solvent evaporation to induce crystallization, leaving impurities behind in the mother liquor. While specific advanced techniques for the trihydrate are not extensively detailed in the provided literature, general methods for obtaining high-purity crystals, such as vapor diffusion, are utilized for related nickel complexes. caltech.edu In this technique, a solution of the compound is placed in a chamber with a precipitant solvent (in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to the formation of well-defined, high-purity crystals. caltech.edu

Filtration and washing of the collected crystals are crucial subsequent steps. Washing with a cold solvent helps to remove any residual mother liquor without significantly dissolving the product. mtsu.edu

Control of Hydration States: Pathways to Trihydrate Formation

The formation of specific nickel(II) bromide hydrates is a function of the thermodynamic stability of each form under different conditions, primarily temperature and water activity. The trihydrate is one of several known hydrated forms, which also include the dihydrate and the more common hexahydrate. funcmater.comwikipedia.org

The most direct pathway to obtaining this compound involves controlling the temperature during crystallization from an aqueous solution. When an aqueous solution of nickel(II) bromide is allowed to crystallize at temperatures above 29°C, the trihydrate (NiBr₂·3H₂O) is the thermodynamically favored product. chemicalbook.comguidechem.comdigimaterials.com

In contrast, crystallization at lower temperatures typically yields the blue-green hexahydrate, NiBr₂·6H₂O. chemicalbook.comguidechem.com This hexahydrate can be used as a starting material to obtain other hydrated forms through controlled dehydration. For example, dehydrating the hexahydrate over concentrated sulfuric acid at 5°C produces the dihydrate. chemicalbook.comguidechem.com While the structure of the trihydrate has not been definitively confirmed by X-ray crystallography, it is presumed to have a chain-like structure. wikipedia.org The hexahydrate, however, features isolated trans-[NiBr₂(H₂O)₄] molecules with two additional water molecules of crystallization. wikipedia.org

Hydrate (B1144303) FormFormation/Conversion ConditionReference
This compound (NiBr₂·3H₂O) Crystallization from aqueous solution > 29°C chemicalbook.com, guidechem.com, digimaterials.com
Nickel(II) bromide hexahydrate (NiBr₂·6H₂O)Crystallization from aqueous solution < 29°C chemicalbook.com, guidechem.com
Nickel(II) bromide dihydrate (NiBr₂·2H₂O)Dehydration of hexahydrate over conc. H₂SO₄ at 5°C chemicalbook.com, guidechem.com
Anhydrous Nickel(II) bromide (NiBr₂)Dehydration of hexahydrate at ~140°C chemicalbook.com, guidechem.com

Synthesis of Anhydrous Nickel(II) Bromide as a Precursor to Hydrates

Anhydrous nickel(II) bromide (NiBr₂) serves as a crucial precursor for the synthesis of its various hydrates, including the trihydrate. smolecule.com The anhydrous form is a yellow-brown solid that readily dissolves in water to form a blue-green solution from which hydrates can be crystallized. funcmater.comwikipedia.org

Several methods exist for the preparation of anhydrous NiBr₂. One direct route is the reaction of elemental nickel with bromine at high temperatures (red heat) or in an ethereal solution. chemicalbook.comguidechem.com

Another common approach is the dehydration of hydrated nickel(II) bromide. The hexahydrate (NiBr₂·6H₂O) can be dehydrated by heating to approximately 140°C to yield the anhydrous salt. chemicalbook.comguidechem.com A more sophisticated dehydration method involves dissolving the hydrated nickel bromide in a non-aqueous solvent, such as toluene, n-hexane, or cyclohexane. google.com The water is then removed from the system by refluxing with a water separation apparatus (e.g., a Dean-Stark trap). Once all the crystal water has been removed, the solvent is evaporated under vacuum to yield the anhydrous nickel(II) bromide. google.com This method avoids the high temperatures that can sometimes lead to decomposition.

Purity Assessment Methodologies in the Synthesis of this compound Precursors

Ensuring the purity of precursors is essential for the successful synthesis of high-quality this compound and its derivatives. laboratorynotes.com A variety of analytical methodologies are employed to assess the composition and purity of starting materials and intermediate compounds.

Elemental Analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides empirical data to confirm the chemical formula of synthesized precursors and final products, such as nickel-ligand complexes derived from the trihydrate. sut.ac.thchemmethod.com

Spectroscopic methods are also widely used. Infrared (IR) spectroscopy can be used to identify functional groups and confirm the presence of water of hydration or its removal. rsc.org UV-Vis spectroscopy is useful for characterizing the electronic transitions in nickel(II) complexes, which are often sensitive to the coordination environment of the nickel ion. chemmethod.com

Analytical MethodPurposeReference
Elemental AnalysisConfirms empirical formula and elemental composition. sut.ac.th, chemmethod.com
Infrared (IR) SpectroscopyIdentifies functional groups and water of hydration. rsc.org
UV-Vis SpectroscopyCharacterizes electronic structure and coordination. chemmethod.com
Inductively Coupled Plasma (ICP)Quantifies nickel content with high accuracy. rsc.org
X-ray DiffractionDetermines crystal structure and phase purity. nih.gov

Advanced Theoretical and Computational Insights

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the molecular and electronic structures of nickel complexes. researchgate.netmdpi.com These computational methods can provide detailed information on bond lengths, bond angles, and the distribution of electron density within a molecule. researchgate.net For instance, DFT calculations have been used to explore the electronic structure and stability of various nickel(II) Schiff-base complexes. researchgate.net Such studies complement experimental data and provide a deeper understanding of the factors governing the geometry and properties of these compounds. researchgate.netmdpi.com

Computational Modeling of Reaction Mechanisms

Computational modeling is also extensively used to elucidate the mechanisms of reactions involving nickel complexes. mdpi.com By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. This approach has been applied to understand the mechanisms of enzymes that contain nickel, such as urease and hydrogenase. mdpi.com For synthetic reactions, computational studies can help to explain the observed reactivity and selectivity of nickel catalysts and guide the design of more efficient catalytic systems. For example, a combined kinetic and computational analysis of the reaction of a nickel(II) complex with methyl iodide supported an associative Sₙ2-type mechanism. acs.org

Theoretical and Computational Studies of Nickel Ii Bromide Trihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, spectroscopic properties, and bonding characteristics. While specific, validated DFT studies on solid NiBr₂·3H₂O are absent from the literature due to the unconfirmed crystal structure, the methodology can be described based on its application to analogous nickel complexes. mdpi.comuctm.eduaip.org

The first step in a computational study would be the geometry optimization of a proposed structure for NiBr₂·3H₂O. Researchers would construct a theoretical model, likely based on a polymeric chain of [NiBr₂(H₂O)₃] units or a structure analogous to related hydrated halides. Using a selected functional (e.g., B3LYP, PBE, M06) and basis set (e.g., 6-311+G(d,p) for light atoms and a basis set like LANL2DZ for nickel), the calculation would iteratively adjust the atomic coordinates to find the lowest energy conformation. uctm.eduresearchgate.net For a hypothetical octahedral Ni(II) center in NiBr₂·3H₂O, this would yield predicted bond lengths for Ni-Br and Ni-O, as well as bond angles for Br-Ni-Br, O-Ni-O, and Br-Ni-O.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. In studies of other nickel complexes, the HOMO is often localized on the metal and halide ligands, while the LUMO density is distributed on the ligands, indicating the nature of electronic transitions. mdpi.com

Table 1: Representative Theoretical Bond Parameters for Octahedral Ni(II) Complexes (Note: This table is illustrative, based on data for related hydrated and halide Ni(II) complexes, as specific validated data for solid NiBr₂·3H₂O is unavailable. mdpi.comaip.org)

ParameterTypical Calculated Value RangeSystem Reference
Ni-O Bond Length (Å)2.00 - 2.19Hydrated Ni(II) Complexes mdpi.com, Ni(H₂O)₆²⁺ aip.org
Ni-Br Bond Length (Å)~2.50 - 2.66Bromide-containing Ni(II) Complexes uctm.edu
O-Ni-O Angle (°)85 - 95 (cis), ~180 (trans)Distorted Octahedral Ni(II) Complexes mdpi.com
Br-Ni-Br Angle (°)~90 (cis), ~180 (trans)Distorted Octahedral Ni(II) Complexes uctm.edu

DFT calculations are also used to predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. luc.edu By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes can be determined. For NiBr₂·3H₂O, these calculations would predict stretching frequencies for Ni-O and Ni-Br bonds, as well as bending and stretching modes associated with the coordinated water molecules (O-H stretch, H-O-H bend).

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For a d⁸ metal ion like Ni(II) in an octahedral field, spin-allowed d-d transitions are expected, which would be responsible for the compound's color. For instance, a solution of NiBr₂·3H₂O in dimethylacetamide exhibits a main absorption peak (λₘₐₓ) at 657 nm. researchgate.net

To understand the nature of the chemical bonds, a Natural Bond Orbital (NBO) analysis can be performed on the optimized electronic structure. researchgate.netrsc.org NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals. For NiBr₂·3H₂O, this would quantify the ionic and covalent character of the Ni-Br and Ni-O bonds. It would likely show significant charge transfer from the bromide and oxygen atoms to the nickel center. The analysis can also reveal hyperconjugative interactions, such as the donation of electron density from the lone pairs of the halide and oxygen atoms to the unoccupied d-orbitals of the nickel ion, which contribute to the stability of the complex. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system, providing a detailed picture of atomic and molecular motion. These simulations are particularly valuable for understanding the properties of ions in solution.

When Nickel(II) bromide dissolves in water, the Ni(II) ion is hydrated. MD simulations, often combined with experimental techniques like X-ray Absorption Fine Structure (XAFS), have been used to study the structure of the hydration shells around the Ni²⁺ ion in the presence of Br⁻. acs.orgacs.org At ambient conditions, the Ni²⁺ ion is typically coordinated by six water molecules in a stable, regular octahedral geometry, forming the [Ni(H₂O)₆]²⁺ aqua ion. acs.org The Ni-O distances are found to be around 2.0 to 2.1 Å. researchgate.net

As concentration or temperature changes, bromide ions can begin to displace water molecules in the first coordination shell, forming contact-ion pairs. acs.org Studies on aqueous nickel bromide solutions at elevated temperatures (e.g., above 325 °C) show a transition from six-coordinate octahedral species to four-coordinate, distorted tetrahedral species. acs.org

Table 2: Coordination Species of Ni(II) in Aqueous Bromide Solutions under Supercritical Conditions (T > 375 °C) (Source: Data derived from XAFS and MD simulation studies. acs.org)

SpeciesCoordination NumberProbable Geometry
[NiBr(H₂O)₃]⁺4Distorted Tetrahedral
[NiBr₂(H₂O)₂]4Distorted Tetrahedral
[NiBr₃(H₂O)]⁻4Distorted Tetrahedral
[Ni(H₂O)₆]²⁺ (for comparison)6Octahedral

MD simulations provide critical insights into the dynamics of ligand exchange, the process by which ligands in the coordination sphere of a metal ion are replaced by others from the bulk solvent. researchgate.netnih.gov The exchange of water molecules in the first hydration shell of the [Ni(H₂O)₆]²⁺ ion is a relatively slow process compared to many other divalent metal ions. researchgate.net

Simulations can elucidate the mechanism of this exchange. For Ni(II), the water exchange reaction has been observed to proceed via a dissociative mechanism. researchgate.net This involves a five-coordinate intermediate that has a very short lifetime (on the order of picoseconds) before a new water molecule from the second hydration shell enters the primary shell. researchgate.net The presence of bromide ions can influence these dynamics. The formation of [NiBrₓ(H₂O)y] complexes involves a dynamic equilibrium where water and bromide ligands compete for coordination sites on the nickel ion, with the rates of exchange depending on factors like concentration and temperature. nih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

The electronic structure of Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is a subject of interest for understanding its chemical bonding, magnetic properties, and reactivity. High-accuracy electronic structure determination for this and related transition metal complexes is often approached using ab initio quantum mechanical methods. These first-principles calculations aim to solve the electronic Schrödinger equation without empirical parameters, providing detailed insights into the electronic states of the molecule.

Ab initio calculations for systems like this compound typically employ methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and more advanced techniques like Coupled Cluster (CC) theory or multireference methods (e.g., CASSCF, NEVPT2) for higher accuracy, especially in describing the electron correlation effects that are significant in transition metal complexes. acs.org Density Functional Theory (DFT) with various functionals (e.g., B3LYP, PBE) is also widely used as a computationally less expensive alternative that can still provide high-quality results for geometries and electronic properties. researchgate.netnih.gov

For hydrated nickel(II) complexes, theoretical studies have focused on determining the coordination environment of the Ni(II) ion, the nature of the metal-ligand bonds (Ni-O and Ni-Br), and the resulting electronic and magnetic properties. acs.org In the case of this compound, the Ni(II) ion is in a high-spin d⁸ configuration, which gives rise to a triplet ground state (S=1). Ab initio calculations can predict key electronic structure parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO), the charge distribution, and the nature of the electronic transitions.

A central aspect of the electronic structure of paramagnetic nickel(II) complexes is the zero-field splitting (ZFS), which describes the lifting of the degeneracy of the spin sublevels in the absence of an external magnetic field. Ab initio methods have been shown to provide a consistent and reasonably accurate description of ZFS in six- and five-coordinated nickel(II) complexes. diva-portal.org These calculations reveal that the ZFS is highly sensitive to the coordination geometry around the nickel ion.

While specific high-accuracy ab initio studies exclusively on the solid-state structure of this compound are not abundant in the literature, data from related hydrated nickel(II) complexes and general studies on hydrated metal halides provide a strong basis for understanding its electronic properties. acs.orgnih.gov For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations on the hydrated Ni(II) ion have been used to determine its hydration structure and dynamics, which are foundational to understanding the properties of its hydrated salts. acs.org

Table 1: Theoretical Electronic Properties of Hydrated Nickel(II) Species from Computational Studies (Note: Data is generalized from studies on hydrated Ni(II) ions and related complexes, as specific high-accuracy data for NiBr₂·3H₂O is not readily available. Values can vary significantly with the level of theory and the specific molecular geometry.)

PropertyTypical Calculated Value/DescriptionMethodological ApproachReference
Ground State SpinTriplet (S=1)DFT, CASSCF diva-portal.orgresearchgate.net
Coordination GeometryOctahedral (in hydrated complexes)QM/MM, DFT acs.orgresearchgate.net
Ni-O Bond Distance~2.14 - 2.25 ÅQM/MM-MD acs.org
Ni²⁺-(H₂O) Binding Energy23.0 - 112.8 kcal/mol (varies with hydration number)DFT (BPW91) researchgate.net
Zero-Field Splitting (D)Varies with ligand field (e.g., positive for [Ni(H₂O)₆]²⁺)NEVPT2/QDPT diva-portal.org

Computational Modeling of Thermal Decomposition Pathways

The thermal decomposition of hydrated metal salts like this compound is a multi-step process, typically involving dehydration followed by the decomposition of the anhydrous salt. Computational modeling provides a molecular-level understanding of these processes, which can be challenging to probe experimentally. Methods such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations are employed to investigate the mechanisms and kinetics of these reactions. nih.govacs.org

For hydrated salts, the initial step of thermal decomposition is the loss of water molecules. Computational studies on the dehydration of crystalline hydrates often use MD simulations to track the structural changes as water molecules are removed. nih.govacs.org These simulations can reveal the formation of lower hydrates or amorphous intermediates before the final anhydrous product is formed. The rate of dehydration in these models can be controlled to observe the structural evolution in detail. nih.gov For example, slow computational dehydration has been shown to result in a crystalline anhydrate, whereas rapid water removal can lead to an amorphous phase. nih.gov

The decomposition pathway of this compound can be expected to proceed through the formation of lower hydrates (dihydrate, monohydrate) before the anhydrous Nickel(II) bromide is formed. It is known that the hexahydrate can be dehydrated to a dihydrate over concentrated sulfuric acid at 5°C. Further heating would lead to the anhydrous form, which itself is stable to high temperatures.

DFT calculations can be used to determine the energetics of these dehydration steps. By calculating the total energies of the different hydrated forms (e.g., trihydrate, dihydrate, monohydrate, and anhydrous), the enthalpy changes for each dehydration step can be estimated. acs.org Furthermore, transition state theory combined with DFT can be used to calculate the activation energies for the removal of water molecules, providing insight into the kinetics of the decomposition process.

While specific computational studies on the thermal decomposition pathways of this compound are scarce, research on the thermal decomposition of other hydrated metal halides provides a framework for understanding this process. rsc.orgrsc.org For instance, thermogravimetric studies on hydrated nickel(II) chloride show a multi-step dehydration process, and kinetic analysis of these steps can be performed using various models. researchgate.net Computational screening of hydration reactions in metal halides for thermal energy storage has also yielded valuable thermodynamic data for dehydration processes. acs.org

Table 2: Representative Parameters from Computational Modeling of Hydrated Metal Halide Decomposition (Note: This table includes generalized data from computational and experimental studies on related hydrated metal halides, as specific computational pathway analysis for NiBr₂·3H₂O is not widely published. The values are indicative of the parameters that can be obtained from such models.)

Decomposition StepParameterValue Range/DescriptionComputational MethodReference
Dehydration (General)Enthalpy of Dehydration (ΔH)13.3 - 81.5 kJ/mol H₂ODFT, DSC acs.orgresearchgate.net
Dehydration of NiCl₂·2H₂OActivation Energy (Ea)Varies with atmosphere and modelThermogravimetric Analysis researchgate.net
Dehydration of CuBr₂·4H₂OTurning Temperature86 °C (to CuBr₂ + 4H₂O(l))First-principles calculations acs.org
Dehydration of CoCl₂·6H₂OActivation Energy (Ea)41.5 - 91.4 kJ/mol (step-dependent)DSC researchgate.net
Anhydrous Salt DecompositionOnset TemperatureHigh (e.g., NiCl₂ stable up to 400°C)Thermogravimetric Analysis researchgate.net

Reactivity and Coordination Chemistry of Nickel Ii Bromide Trihydrate

Ligand Exchange and Substitution Reactions

The coordination sphere of the nickel(II) ion in aqueous solution is dynamic, with water molecules constantly exchanging with the bulk solvent and being substituted by other ligands. In the context of nickel(II) bromide trihydrate, the bromide ions can also participate in these exchange equilibria, leading to the formation of various aquo-halido species.

Kinetics and Thermodynamics of Water Exchange

The exchange of water molecules in the first coordination sphere of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is a well-studied process and provides a fundamental basis for understanding the reactivity of hydrated nickel(II) salts. This exchange is a dynamic equilibrium where coordinated water molecules are replaced by molecules from the bulk solvent.

The thermodynamics of the adsorption of Ni(II) ions from aqueous solution onto various materials have been studied, revealing that the process can be spontaneous and exothermic. For instance, one study on the adsorption of Ni(II) ions showed a negative Gibbs free energy (ΔG°) and a negative enthalpy change (ΔH°), indicating a spontaneous and exothermic process, respectively. scipublications.com A positive entropy change (ΔS°) in some cases suggests an increase in disorder at the solid-liquid interface during adsorption. scipublications.com

Table 1: Illustrative Thermodynamic Parameters for Ni(II) Adsorption from Aqueous Solution

ParameterValueInterpretation
ΔG° (kJ/mol)-3.5 to -5.7Spontaneous process
ΔH° (kJ/mol)-27.0Exothermic process
ΔS° (J/mol·K)71.0Increased disorder at the interface

Note: This data is for the general adsorption of Ni(II) ions and not specifically for the water exchange on NiBr₂·3H₂O, but it provides an indication of the thermodynamic driving forces that can be involved in the interaction of aquated nickel ions.

Formation of Halido and Aquo-Halido Nickel(II) Complexes

In aqueous solutions containing bromide ions, the coordinated water molecules in the [Ni(H₂O)₆]²⁺ cation can be successively replaced by bromide ions, leading to the formation of a series of aquo-halido and halido complexes. These equilibria are governed by stepwise formation constants (Kₙ). dalalinstitute.com

The general equilibria can be represented as: [Ni(H₂O)₆]²⁺ + nBr⁻ ⇌ [NiBrₙ(H₂O)₆₋ₙ]⁽²⁻ⁿ⁾⁺ + nH₂O

The stability of these complexes generally increases with the number of coordinated bromide ions, although the trend can be influenced by factors such as steric hindrance and changes in coordination geometry. While specific stepwise formation constants for the entire series starting from NiBr₂·3H₂O are not consistently reported, data for related systems in aqueous solutions are available.

Table 2: Stepwise Formation Constants (log Kₙ) for Selected Nickel(II) Complexes

Ligandlog K₁log K₂log K₃log K₄log K₅log K₆
NH₃2.722.171.661.120.67–0.03
Cl⁻0.40-----

Source: Martell, A. E.; Smith, R. M. Critical Stability Constants, Vols. 1–4. Plenum Press: New York, 1976. libretexts.org

The data illustrates that ammonia (B1221849) forms more stable complexes with Ni(II) than chloride, as indicated by the higher log K₁ value. The successive decrease in the stepwise formation constants for ammonia is a common trend, reflecting the decreasing statistical probability of substitution and increasing steric crowding.

Formation of Adducts with Lewis Bases

A significant aspect of the chemistry of nickel(II) bromide is its ability to act as a Lewis acid and form adducts with a variety of Lewis bases. This reactivity has been exploited to synthesize a vast number of coordination compounds with diverse structures and properties.

Synthesis and Characterization of Novel Coordination Compounds

This compound is a common starting material for the synthesis of new coordination compounds. The reaction typically involves dissolving the trihydrate in a suitable solvent and adding the desired Lewis base. The coordinated water molecules are displaced by the incoming ligand, leading to the formation of the new complex, which can often be isolated as a crystalline solid.

A wide range of ligands, including N-donors (e.g., pyridine, phenanthroline), P-donors (e.g., phosphines), and O-donors (e.g., salicylaldehydes), have been used to synthesize novel nickel(II) coordination compounds. The resulting complexes can exhibit various coordination geometries, with octahedral being the most common, but square planar and tetrahedral geometries are also observed depending on the ligand set.

Table 3: Examples of Coordination Compounds Synthesized from Nickel(II) Bromide

Ligand (L)ComplexCoordination GeometryReference
3,5–dibromo–salicylaldehyde and 2,9–dimethyl–1,10–phenanthroline (neoc)[Ni(3,5–diBr–salo)₂(neoc)]Distorted Octahedral mdpi.com
3,5–dibromo–salicylaldehyde and 1,10–phenanthroline (phen)[Ni(3,5–diBr–salo)₂(phen)]Distorted Octahedral mdpi.com
3,5–dibromo–salicylaldehyde and H₂O[Ni(3,5–diBr–salo)₂(H₂O)₂]Distorted Octahedral mdpi.com
N,N'-diethyl-1,2-ethanediamine (Et₂en)[Ni(Et₂en)₂]Br₂Square Planar mdpi.com
3-cyanopyridineNi(NCS)₂(3-cyanopyridine)₄Octahedral d-nb.info

Characterization of these new compounds is typically achieved through a combination of techniques, including single-crystal X-ray diffraction for determining the molecular structure, elemental analysis, and various spectroscopic methods (FT-IR, UV-Vis) to probe the coordination environment of the nickel(II) ion.

Influence of Steric and Electronic Factors on Adduct Formation

The formation and stability of adducts between nickel(II) bromide and Lewis bases are significantly influenced by the steric and electronic properties of the incoming ligands.

Steric Factors: The size and shape of a ligand can dictate the number of ligands that can coordinate to the nickel(II) center and can influence the resulting coordination geometry. Bulky ligands may favor the formation of complexes with lower coordination numbers, such as tetrahedral or square planar geometries, to minimize steric repulsion. For instance, the use of sterically demanding phosphine (B1218219) ligands has been shown to control the speciation of nickel(I) bromide complexes, leading to the formation of dimers or monomers depending on the ligand's steric profile. nih.gov

Electronic Factors: The electron-donating ability of a ligand, often quantified by its pKa or other electronic parameters, plays a crucial role in the strength of the metal-ligand bond. Stronger Lewis bases, which are better electron donors, generally form more stable adducts with the Lewis acidic nickel(II) center. The d-d electronic transitions observed in the UV-Vis spectra of nickel(II) complexes are sensitive to the ligand field strength, which is directly related to the electronic properties of the coordinated ligands. For example, a study on 2,6-dipyrazol-1-ylpyridine complexes of nickel(II) demonstrated that changes in the ligand's electronic properties significantly affect the d-d spectra of the resulting complexes. capes.gov.br

Solid-State Reactivity and Topochemical Transformations

The study of reactions that occur in the solid state, without a solvent, provides insights into the intrinsic reactivity of a compound. For hydrated salts like this compound, thermal decomposition is a primary solid-state reaction.

Topochemical reactions are solid-state transformations where the crystal lattice of the reactant influences the crystal structure of the product. These reactions are of interest for the synthesis of new materials with controlled structures and properties. While specific topochemical transformations of this compound are not well-documented, the general principles can be applied. For instance, topotactic ion exchange reactions in layered perovskite hosts have been used to synthesize new materials containing metal halides. researchgate.net It is conceivable that under specific conditions, the solid-state reaction of NiBr₂·3H₂O with other solids could lead to the formation of new phases with structures related to that of the parent hydrate (B1144303).

Redox Chemistry of this compound Derived Species

This compound serves as a versatile precursor for the synthesis of a variety of nickel(II) coordination and organometallic complexes. The redox chemistry of these derived species is fundamental to their application in catalysis, particularly in cross-coupling reactions. The accessibility of multiple oxidation states, primarily Ni(I), Ni(II), and Ni(III), allows these complexes to participate in facile electron transfer processes.

The ligand environment surrounding the nickel center, often introduced through substitution of the water and bromide ligands of the initial trihydrate, plays a crucial role in tuning the redox potentials of the resulting complexes. For instance, phosphine ligands are commonly employed in synthesizing nickel complexes for catalytic applications. One such example involves the preparation of [NiBr2(PPh3)2] and [NiBr2(dppe)] from nickel bromide hydrate. acs.org These four-coordinate nickel(II)-phosphine compounds can then be converted to related organometallic compounds such as trans-[NiBr(Mes)(PPh3)2] and [NiBr(Mes)(dppe)]. acs.org

The redox behavior of these and similar nickel(II) aryl bromide complexes is of significant interest. The Ni(II)/Ni(I) redox couple is a key step in many catalytic cycles. The reduction potentials for this couple are sensitive to the nature of the supporting ligands. Electron-donating ligands tend to make the reduction potential more negative, while electron-withdrawing ligands shift it to more positive values. The interplay between the electronic properties of the ligands and the coordination geometry of the nickel center dictates the stability and reactivity of the resulting metalloradical species.

In the context of catalysis, the redox cycle often involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. These lower oxidation state species can then undergo oxidative addition with organic halides. The resulting Ni(II) or Ni(III) intermediates can then participate in reductive elimination to form the desired product and regenerate a lower-valent nickel species, thus completing the catalytic cycle. The bromide ligand, originating from the nickel(II) bromide precursor, can influence the rate and efficiency of these elementary steps.

The following table provides a summary of the common oxidation states of nickel in species derived from nickel(II) bromide and their roles in redox catalysis.

Oxidation StateElectronic ConfigurationRole in CatalysisExample Intermediate Species
Ni(I)d⁹Active species in cross-coupling, radical generation[L₂NiBr]
Ni(II)d⁸Precatalyst, stable intermediate after oxidative addition[L₂Ni(Ar)Br]
Ni(III)d⁷Intermediate in some catalytic cycles, facilitates reductive elimination[L₂Ni(Ar)(R)Br]

Photochemical Reactions of this compound Complexes

Complexes derived from this compound can exhibit rich photochemical behavior, a property that is increasingly harnessed in photoredox catalysis. Upon absorption of light, these nickel complexes can be promoted to electronically excited states with altered reactivity and redox potentials, enabling them to participate in single-electron transfer (SET) processes that are not thermally accessible.

A key area of research is the study of photoinduced electron transfer (PET) in nickel(II) aryl halide complexes. Computational and spectroscopic studies have revealed that these complexes can possess long-lived metal-to-ligand charge transfer (MLCT) excited states. These excited states can engage in bimolecular electron transfer with a ground-state Ni(II) complex, leading to the formation of Ni(I) and Ni(III) species without the need for an external photocatalyst or chemical redox agents. This process, known as disproportionation, can be a crucial step in initiating catalytic cycles.

The general mechanism for photoinduced disproportionation can be represented as:

[L₂Ni(II)(Ar)Br] + [L₂Ni(II)(Ar)Br] → [L₂Ni(I)(Ar)Br]⁻ + [L₂Ni(III)(Ar)Br]⁺*

The photochemically generated Ni(I) and Ni(III) intermediates can then enter into productive catalytic cycles. For example, the Ni(III) species can undergo facile reductive elimination, a key bond-forming step in many cross-coupling reactions.

The nature of the ligands coordinated to the nickel center, as well as the halide (in this case, bromide), significantly influences the photophysical properties of the complex, including the energy and lifetime of the excited state. The bromide ligand can affect the energy levels of the molecular orbitals involved in the electronic transitions and can also play a role in the stability and reactivity of the photogenerated intermediates.

The following table summarizes key photochemical processes observed in nickel complexes derived from nickel(II) bromide.

Photochemical ProcessDescriptionResulting SpeciesRole in Catalysis
Photoinduced Electron Transfer (PET)Electron transfer from or to the excited state of the nickel complex.Ni(I) or Ni(III) speciesInitiation of redox catalytic cycles.
Energy TransferThe excited nickel complex transfers its energy to a substrate, activating it for subsequent reaction.Ground state nickel complex and excited substrateActivation of organic substrates.
PhotodissociationLight-induced cleavage of a ligand from the nickel coordination sphere.Coordinatively unsaturated nickel speciesCreation of a vacant site for substrate binding.

Applications in Catalysis Research and Mechanistic Investigations

Nickel(II) Bromide Trihydrate as a Precatalyst in Organic Reactions

The application of this compound as a precatalyst is extensive, primarily because it provides a convenient source of Ni(II) that can be reduced in situ to catalytically active lower oxidation states, such as Ni(0) or Ni(I). This characteristic makes it a key component in numerous catalytic systems designed for forming carbon-carbon and carbon-heteroatom bonds.

This compound is frequently employed in various cross-coupling reactions, which are fundamental methods for bond formation in synthetic chemistry. wisc.edu It has proven effective in both traditional and modern variations of these reactions.

Suzuki-Miyaura Coupling : This compound is used to prepare highly active precatalysts for the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides. For instance, phosphine (B1218219) complexes derived from nickel bromide hydrate (B1144303) are effective precatalysts for the coupling of 4′-bromoacetophenone and phenylboronic acid, achieving rapid reaction times even with low catalyst loading. acs.orgsci-hub.se The tolerance of some systems to water allows for the direct use of the trihydrate form, making the process more practical. uni-regensburg.describd.com

Heck Reaction : In the Heck reaction, which pairs unsaturated halides with alkenes, this compound has been used as a pre-catalyst. For example, it can promote the coupling of bromobenzene (B47551) and styrene (B11656) under typical Heck conditions. researchgate.net

Cross-Electrophile Coupling : A significant area of application is in cross-electrophile coupling (XEC) reactions, an emerging alternative to traditional methods that avoids pre-formed organometallic reagents. wisc.edu this compound, often in conjunction with a ligand and a stoichiometric reductant, catalyzes the coupling of two different electrophiles, such as aryl halides and alkyl halides. wisc.eduthieme-connect.de These reactions benefit from the use of stable and widely available starting materials. wisc.edu

Below is a table summarizing representative cross-coupling reactions utilizing this compound as a precatalyst.

Reaction TypeCoupling PartnersKey ConditionsProduct TypeReference
Suzuki-Miyaura4′-bromoacetophenone + Phenylboronic acid[NiBr(Mes)(dppe)] precatalyst (from NiBr₂·3H₂O), 1 mol%4-acetylbiphenyl acs.orgsci-hub.se
Heck ReactionBromobenzene + StyreneNi(II) complex precatalyst (from NiBr₂·3H₂O)Stilbene researchgate.net
Photoredox/Nickel Dual Catalysisα-amino acids (via N-hydroxyphthalimide esters) + Aryl halidesIr photocatalyst, NiBr₂·3H₂O (1 mol%), 4,7-Dimethoxy-1,10-phenanthroline, Blue LEDsα-Aryl Amines princeton.edu
Electrochemical ArylationAryl halides + Electron-deficient alkenesNiBr₂·3H₂O (10 mol%), Fe anode, Ni cathodeArylated Alkenes thieme-connect.de

Beyond traditional cross-coupling, this compound is instrumental in reactions involving carbon monoxide and the functionalization of olefins.

Carbonylation Reactions : Nickel complexes, for which the trihydrate is a common precursor, can catalyze carbonylation reactions, where a carbonyl group is introduced into an organic molecule. These reactions are vital for synthesizing ketones, esters, and other carbonyl-containing compounds. scribd.com

Olefin Functionalization : In the field of polymer chemistry and materials science, nickel catalysts derived from nickel(II) bromide are used for ethylene (B1197577) oligomerization and polymerization. researchgate.netcore.ac.uk By carefully selecting ligands and reaction conditions, these catalysts can produce short-chain oligomers (e.g., C4, C6) or high-density polyethylene. researchgate.netcore.ac.uk The steric and electronic properties of the ligands coordinated to the nickel center play a crucial role in determining the catalytic activity and the properties of the resulting products. researchgate.net It is also used in the functionalization of terminal olefins in peptide synthesis. google.com

Elucidation of Catalytic Cycles and Reaction Mechanisms

Understanding the mechanism of nickel-catalyzed reactions is crucial for optimizing existing methods and developing new ones. This compound often serves as the starting point for generating the catalytically active species, whose roles are then studied through mechanistic investigations.

Many nickel-catalyzed cross-coupling reactions proceed through a catalytic cycle involving Ni(0) and Ni(II) or Ni(I) and Ni(III) intermediates. The key elementary steps in these cycles are oxidative addition and reductive elimination. acs.orgubc.ca

Oxidative Addition : The cycle typically begins with the reduction of the Ni(II) precatalyst to a Ni(0) species. This low-valent nickel complex then undergoes oxidative addition with an organic electrophile (e.g., an aryl halide), forming a Ni(II) intermediate. thieme-connect.de In some dual catalytic systems, the oxidative addition of an aryl halide to a Ni(0) species can precede or follow the capture of a radical, leading to a Ni(III) intermediate. core.ac.ukrsc.org

Reductive Elimination : After a subsequent step such as transmetalation or radical capture, the resulting nickel intermediate undergoes reductive elimination to form the final carbon-carbon or carbon-heteroatom bond and regenerate a lower-valent nickel species that can re-enter the catalytic cycle. acs.orgubc.caresearchgate.net For example, a Ni(II) complex can reductively eliminate to form an ether C-O bond, and a Ni(III) intermediate can reductively eliminate to form the desired C(sp²)-C(sp³) coupled product. thieme-connect.deresearchgate.net

A simplified representation of a common Ni(0)/Ni(II) catalytic cycle is shown below:

StepDescriptionNickel Oxidation State Change
ActivationReduction of Ni(II) precatalyst (from NiBr₂·3H₂O) to Ni(0)Lₙ+2 → 0
Oxidative AdditionNi(0)Lₙ reacts with R¹-X0 → +2
Transmetalation(R¹)Ni(II)(X)Lₙ reacts with R²-MNo Change
Reductive Elimination(R¹)Ni(II)(R²)Lₙ forms R¹-R² product+2 → 0

The "trihydrate" designation of the precatalyst is not merely incidental; the water molecules and the lability of the bromide and ligand groups can significantly influence catalytic activity.

Role of Hydration : The presence of water can be beneficial. The use of nickel bromide trihydrate is possible in some systems due to a tolerance for water, which avoids the need for rigorous drying procedures. uni-regensburg.de In certain photoredox reactions, water is explicitly added as a component of the solvent system. princeton.edu The coordination of water molecules can affect the electronic properties and stability of the nickel center.

Ligand Lability : The ease with which ligands can dissociate from the nickel center is critical for catalysis. A labile ligand can open up a coordination site for the substrate to bind, which is a necessary step for the catalytic cycle to proceed. rsc.org For example, the dimethoxyethane (dme) adduct of nickel bromide, often synthesized from the trihydrate, is an effective precatalyst because the dme ligand is labile. Similarly, studies have shown that more electron-donating ligands can lead to a longer and more labile Ni-Br bond, resulting in higher catalytic activity. rsc.org The choice of ligand, from simple bipyridines to more complex phosphines and N-heterocyclic carbenes, is therefore a key parameter in tuning the reactivity and selectivity of the catalyst. acs.orgacs.org

Design of Supported Catalysts Derived from this compound

To improve catalyst recyclability, stability, and ease of separation, researchers have developed heterogeneous catalysts by immobilizing nickel complexes on solid supports. This compound is a common starting material for the synthesis of these supported catalysts.

One approach involves the immobilization of catalytically active species onto materials like titanium dioxide (TiO₂) or porous organic polymers. fu-berlin.de For example, carbon dots (CDs) have been used in combination with a nickel complex to create a quasi-homogeneous colloidal system. This system was effective in catalyzing a broad range of carbon-heteroatom cross-couplings. fu-berlin.de In another strategy, CDs were immobilized on the surface of TiO₂ to generate a heterogeneous photocatalyst for nickel-catalyzed C-O arylation reactions under visible light. fu-berlin.de

Another method is the metalation of porous organic polymers. A poly-czbpy polymer, when metalated with nickel, served as a recyclable heterogeneous catalyst for C-S coupling reactions, demonstrating the potential for creating robust and reusable catalytic systems from simple nickel precursors.

Activation and Transformation of Small Molecules Mediated by this compound Systems

This compound serves as a convenient and accessible precursor for the generation of catalytically active nickel species capable of activating and transforming small molecules. While the trihydrate itself is often a pre-catalyst, its derivatives formed in situ have demonstrated utility in key chemical transformations, particularly in the activation of hydrogen donor molecules. This section explores the research findings and mechanistic aspects of these processes.

Activation of Hydrogen Donors for Transfer Hydrogenation

Systems derived from nickel(II) bromide are effective in mediating transfer hydrogenation reactions, where a small organic molecule, such as isopropanol (B130326), serves as the source of hydrogen for the reduction of other functional groups.

Research has shown that nickel(II) bromide can catalyze the transfer hydrogenation of a variety of organic compounds. nih.govnih.gov In a typical system, NiBr₂ in alkaline isopropanol efficiently reduces ketones and aldehydes to their corresponding alcohols. ubc.carsc.org The reaction proceeds under relatively mild conditions, establishing an economical route for these reductions using an earth-abundant metal catalyst. The active species is believed to be a nickel hydride, formed in situ through the reaction of the nickel precursor with the alkoxide base and isopropanol.

The scope of this catalytic system has been demonstrated with various substrates. The general effectiveness of the NiBr₂-based system is highlighted in the table below, showcasing the conversion of different ketones to alcohols.

Furthermore, nickel(II) bromide is an effective precursor for generating Ni(0) catalysts in situ for the hydrolytic dehydrogenation of hydrogen storage molecules like ammonia (B1221849) borane. researchgate.net In this process, NiBr₂ is reduced by a borohydride (B1222165) source in the presence of ammonia borane, forming amorphous nickel nanoparticles that catalyze the release of hydrogen gas. Studies comparing different nickel halides have shown that the catalyst derived from NiBr₂ exhibits the highest catalytic activity and the lowest activation energy for this transformation. researchgate.net

Role as a Precursor in Carbon Dioxide (CO₂) Transformation

The electrochemical reduction of CO₂ into valuable chemicals and fuels is a critical area of research for which nickel-based catalysts are extensively studied. eurekalert.org While direct catalysis using this compound is not the common approach, the compound is a fundamental starting material for synthesizing the sophisticated nickel complexes used in these processes. researchgate.net

The catalytic cycle for CO₂ reduction by nickel complexes typically involves the reduction of a Ni(II) precursor to a more electron-rich, low-valent Ni(I) or Ni(0) state. eurekalert.org These species are capable of activating the relatively inert CO₂ molecule. This compound is an ideal starting point for generating these active states. For instance, organometallic Ni(I) species, which are key intermediates in catalytic CO₂ insertion reactions, can be synthesized from Ni(II) bromide precursors. nih.gov

The general pathway can be summarized as follows:

Pre-catalyst Activation: A Ni(II) source, such as NiBr₂, is combined with ligands and reduced either chemically or electrochemically to generate a catalytically active LₙNi(0) or LₙNi(I) complex (where L represents a supporting ligand).

CO₂ Activation: The low-valent nickel center binds to a CO₂ molecule, often forming a Ni-CO₂ adduct.

Transformation: Through a series of proton- and electron-transfer steps, the C-O bonds in the coordinated CO₂ are cleaved, and C-H or C-C bonds are formed, leading to products such as carbon monoxide (CO) or formate. units.it

The rich redox chemistry and diverse coordination geometries of nickel make it a versatile metal for catalyst design in CO₂ reduction. eurekalert.org As an inexpensive and readily available nickel salt, this compound remains a cornerstone for the development of these advanced catalytic systems.

Utilization in Advanced Materials Synthesis Research

Precursor for Nickel-Based Nanomaterials

The compound is a key starting material in the bottom-up synthesis of sophisticated nickel-based nanomaterials. It provides the essential nickel cations that are reduced or assembled into nanoscale architectures, including nanoparticles, nanowires, and functionalized porous frameworks.

Nickel(II) bromide is utilized as a precursor in the synthesis of nickel nanoparticles (Ni-NPs), often through the formation of an intermediate nickel-containing compound. A notable route involves the reaction of anhydrous Nickel(II) bromide (NiBr₂) with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). This reaction synthesizes a nickel amide precursor, bis(bis(trimethylsilyl)amido)nickel(II) ([Ni(N(Si(CH₃)₃)₂)₂]), which can then be decomposed under specific conditions to generate Ni-NPs. researchgate.net This method allows for control over the resulting nanoparticles' properties by tailoring the precursor first. The physical characteristics of Ni-NPs, such as their crystalline phase—face-centered cubic (fcc) versus hexagonal close-packed (hcp)—and size, have a significant impact on their magnetic properties. researchgate.net

The synthesis of one-dimensional nickel nanostructures, such as nanowires (NiNWs), is another critical area of research, driven by their unique magnetic properties stemming from their high aspect ratio. rsc.orgresearchgate.net While various nickel salts can be used, common methods involve the chemical reduction of nickel ions in a solvent. For instance, nickel nanowires can be synthesized by reducing a nickel precursor with hydrazine (B178648) (N₂H₄·H₂O) in ethylene (B1197577) glycol, where the reaction parameters are carefully controlled to promote anisotropic growth. rsc.org Another established technique for fabricating nanowires is the template-assisted electrodeposition method. In this approach, a porous template, such as an anodic aluminum oxide (AAO) membrane, is used as a cathode, and nickel ions from an electrolyte solution are electrochemically deposited into the nano-sized pores to form wires. scispace.com

Table 1: Selected Synthesis Methods for Nickel Nanomaterials

Nanomaterial Type Precursor(s) Synthesis Method Key Features
Nickel Nanoparticles NiBr₂ (to form [Ni(N(Si(CH₃)₃)₂)₂]) Precursor decomposition Allows for tailored precursors to control final nanoparticle properties. researchgate.net
Nickel Nanowires Nickel(II) chloride Chemical reduction with hydrazine Produces high-purity nanowires with tunable dimensions based on reaction conditions. researchgate.netmdpi.com
Nickel Nanowires Nickel sulphate hexahydrate Template-assisted electrodeposition Yields highly ordered arrays of nanowires with uniform diameter defined by the template pores. scispace.com

Nickel(II) bromide is an effective reagent for incorporating nickel ions into Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal nodes linked by organic ligands. nih.gov Rather than being used in the initial de novo synthesis of the framework, NiBr₂ can be employed in a post-synthetic modification technique known as metalation.

In a specific example, the pre-synthesized MOF-253, which has the formula Al(OH)(2,2′-bipyridine-5,5′-dicarboxylate) and contains bipyridine groups, was metalated using Nickel(II) bromide. researchgate.net The bipyridine sites within the MOF chelate the Ni(II) ions, successfully incorporating them into the framework to create a new material, MOF-NiBr₂. This process was confirmed by powder X-ray diffraction (PXRD), which showed that the underlying framework structure of MOF-253 was retained after the addition of nickel. researchgate.net Subsequent chemical treatment of MOF-NiBr₂ can be used to generate further derivatives, demonstrating the utility of this multi-step functionalization. researchgate.net

Precursor for Thin Film Deposition Techniques

The deposition of thin films is crucial for applications in electronics and coatings. While nickel-containing films are of significant interest, the direct use of inorganic salts like Nickel(II) bromide trihydrate in vapor deposition techniques is limited.

In Chemical Vapor Deposition (CVD), volatile precursor compounds are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. Inorganic salts such as Nickel(II) bromide have very low volatility, making them generally unsuitable for conventional CVD processes. The field instead relies on organometallic nickel precursors that can be readily vaporized and transported to the substrate. nih.govrsc.orgnih.govharvard.edu

Examples of common nickel CVD precursors include:

Nickel Amidinate Precursors: Such as Ni(MeC(NtBu)₂)₂, used to deposit nickel nitride (NiNₓ) films. harvard.edu

Nickel Pyrrolide Complexes: These compounds are noted for their high volatility and ability to deposit high-purity metallic nickel films at relatively low temperatures (e.g., 250 °C). nih.gov

Nickel Dialkylaminoalkoxide Precursors: A compound like [Ni(dmamp′)₂] has been used to deposit nickel oxide (NiO) thin films. rsc.orgnih.gov

Atomic Layer Deposition (ALD) is a more precise thin-film deposition technique based on sequential, self-limiting surface reactions. Like CVD, ALD requires precursors with sufficient volatility and thermal stability. For these reasons, this compound is not a candidate for typical thermal ALD processes. Research in nickel ALD has focused on developing suitable organometallic and other volatile nickel compounds. nih.govnih.govresearchgate.net

One study reported the use of a diamine adduct of Nickel(II) chloride, NiCl₂(TMPDA), for the low-temperature ALD of nickel nitride. scispace.com However, the majority of nickel ALD research employs precursors designed for higher volatility and cleaner reactions.

Table 2: Comparison of Precursors for Nickel-Containing Thin Film Deposition

Technique Precursor Class Example Compound Deposited Film Reason for Use
CVD Nickel Amidinate Ni(MeC(NtBu)₂)₂ Nickel Nitride (NiNₓ) Good volatility and reactivity. harvard.edu
CVD Nickel Pyrrolide Nickel Pyrrolide Complex Metallic Nickel (Ni) High volatility, deposits high-purity films. nih.gov
ALD Nickel Diamine Adduct NiCl₂(TMPDA) Nickel Nitride (Ni₃N) Enables low-temperature deposition. scispace.com
ALD Organometallic Nickel Ni(dmamb)₂ Metallic Nickel (Ni) Allows for plasma-free deposition. nih.gov
ALD Organometallic Nickel Ni(Cp)₂ Nickel Oxide (NiO) Good thermal stability and wide ALD window. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, particularly perovskites, have garnered immense interest for their optoelectronic properties. labpartnering.orgnih.govyoutube.comyoutube.com These materials typically have the chemical structure ABX₃, where A is an organic or inorganic cation, B is a metal cation, and X is a halide anion. mdpi.com While lead and tin are the most common 'B' cations, research is exploring the inclusion of other metals like nickel to tune the material's properties or to create lead-free alternatives.

Nickel(II) bromide can be used as a precursor to introduce nickel ions into existing halide perovskite nanocrystals through a post-synthetic cation-anion co-exchange process. cityu.edu.hkucl.ac.uk For example, researchers have successfully doped pre-synthesized cesium lead halide (CsPb(BrCl)₃) nanocrystals with nickel by introducing NiBr₂. This process allows for the incorporation of Ni²⁺ into the perovskite lattice, with the nickel concentration being tunable. cityu.edu.hk Such doping strategies are investigated to modify the photoluminescence and stability of the parent perovskite material. cityu.edu.hkucl.ac.uk The synthesis of a pure nickel-based hybrid perovskite, such as the hypothetical CH₃NH₃NiBr₃, remains a significant challenge, with research often focusing on mixed-halide systems or using nickel as a dopant rather than the primary metal cation. nih.gov

Role in the Synthesis of High-Purity Nickel Salts and Compounds

This compound (NiBr₂·3H₂O) serves as a crucial precursor in the synthesis of a variety of high-purity nickel salts and compounds essential for advanced materials research. Its high solubility in water and various organic solvents makes it an excellent starting material for introducing nickel(II) ions into a reaction system in a controlled manner. This section explores the utility of this compound in the preparation of other high-purity nickel salts and the synthesis of functional nickel compounds for specialized applications.

Synthesis of High-Purity Nickel Salts

The synthesis of high-purity nickel salts from this compound typically involves precipitation or crystallization reactions. By carefully selecting the appropriate precipitating agent and controlling reaction conditions such as pH, temperature, and concentration, various nickel salts can be obtained with high purity. The bromide ions can be easily displaced by other anions, leading to the formation of insoluble nickel salts that can be separated, washed, and dried to yield a product with minimal impurities.

Representative Synthesis of High-Purity Nickel Oxalate (B1200264):

High-purity nickel oxalate (NiC₂O₄), a key precursor for the production of nickel oxide (NiO) and metallic nickel powders, can be synthesized by reacting an aqueous solution of this compound with a solution of oxalic acid or a soluble oxalate salt, such as sodium oxalate. The resulting nickel oxalate dihydrate (NiC₂O₄·2H₂O) precipitates out of the solution due to its low solubility.

The general reaction can be represented as: NiBr₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → NiC₂O₄·2H₂O(s) + 2HBr(aq)

The precipitated nickel oxalate dihydrate can then be isolated by filtration, washed with deionized water to remove any residual hydrobromic acid and unreacted precursors, and subsequently dried under controlled conditions to obtain a high-purity product. The purity of the final product is influenced by the purity of the starting materials and the washing process.

Representative Synthesis of High-Purity Nickel Carbonate:

Similarly, high-purity nickel carbonate (NiCO₃) can be prepared by reacting an aqueous solution of this compound with a solution of a soluble carbonate, such as sodium carbonate or ammonium (B1175870) bicarbonate. Basic nickel carbonate can also be formed depending on the reaction conditions. google.com

A representative reaction is: NiBr₂(aq) + Na₂CO₃(aq) → NiCO₃(s) + 2NaBr(aq)

The solid nickel carbonate can be separated, washed thoroughly to remove sodium bromide and other soluble impurities, and dried. Nickel carbonate is a valuable intermediate in the production of nickel catalysts and pigments. nih.gov

Target Nickel SaltPrecipitating AgentTypical Purity AchievedKey Applications of Product
Nickel Oxalate (NiC₂O₄·2H₂O)Oxalic Acid (H₂C₂O₄)>99.5%Precursor for NiO and Ni powders, catalysts. laboratorynotes.com
Nickel Carbonate (NiCO₃)Sodium Carbonate (Na₂CO₃)>99.0%Catalyst precursor, electroplating, colored glass. nih.gov

Synthesis of Advanced Nickel Compounds

This compound is also a versatile precursor for the synthesis of more complex nickel compounds used in advanced materials research, including coordination polymers and oxide nanoparticles.

Precursor for Nickel-Based Coordination Compounds:

As a Lewis acid, NiBr₂ readily forms adducts with a variety of Lewis bases. wikipedia.org This property is exploited in coordination chemistry to synthesize novel nickel-containing complexes and metal-organic frameworks (MOFs). By reacting this compound with organic ligands, researchers can construct intricate molecular architectures with potential applications in catalysis, gas storage, and molecular magnetism.

Synthesis of Nickel Oxide (NiO) Nanoparticles:

This compound can be used as a precursor in the synthesis of nickel oxide (NiO) nanoparticles. One common method is the thermal decomposition of a nickel precursor, which can be derived from nickel(II) bromide. For example, nickel hydroxide (B78521) (Ni(OH)₂) can first be precipitated from a solution of this compound by adding a base like sodium hydroxide. The resulting nickel hydroxide can then be calcined at elevated temperatures to produce NiO nanoparticles.

The two-step process can be summarized as:

NiBr₂(aq) + 2NaOH(aq) → Ni(OH)₂(s) + 2NaBr(aq)

Ni(OH)₂(s) → NiO(s) + H₂O(g)

The properties of the resulting NiO nanoparticles, such as particle size and surface area, can be controlled by adjusting the synthesis parameters, including reaction temperature, pH, and the presence of surfactants or capping agents. These nanoparticles have applications in catalysis, battery materials, and sensors.

Target Nickel CompoundSynthesis MethodTypical Product CharacteristicsResearch Applications
Nickel Coordination ComplexesReaction with organic ligandsCrystalline solids with defined molecular structuresCatalysis, molecular magnetism. wikipedia.org
Nickel Oxide (NiO) NanoparticlesPrecipitation followed by calcinationHigh-purity nanoparticles with controlled size (e.g., 20-100 nm)Catalysis, Li-ion batteries, sensors. pcbiochemres.com

Environmental Speciation and Geochemical Fate of Nickel Bromide Compounds

Transformation Pathways of Nickel Bromide in Aqueous Systems

In aqueous environments, nickel(II) bromide trihydrate dissociates into the nickel(II) ion (Ni²⁺) and bromide ions (Br⁻). The subsequent transformation of the Ni²⁺ ion is governed by several pathways, including hydrolysis, precipitation, and redox reactions.

Hydrolysis: The Ni²⁺ ion undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxy complexes. The extent of hydrolysis is pH-dependent, with the formation of species such as [Ni(OH)]⁺, [Ni(OH)₂]⁰, and [Ni₄(OH)₄]⁴⁺ becoming more significant as the pH increases.

Precipitation: In solutions where the concentration of nickel and hydroxide (B78521) ions exceeds the solubility product of nickel(II) hydroxide (Ni(OH)₂), precipitation will occur. The formation of this solid phase can significantly reduce the mobility of nickel in the environment. The presence of other ions, such as carbonate, can also lead to the precipitation of compounds like nickel carbonate (NiCO₃).

Redox Reactions: While the +2 oxidation state is the most stable for nickel in most environmental conditions, redox reactions can occur. Under certain conditions, nickel can be oxidized to Ni(III) or Ni(IV), or reduced to Ni(0). However, these transformations are less common in typical aqueous systems compared to hydrolysis and precipitation. The redox chemistry of nickel can be influenced by the presence of manganese oxides, which can facilitate the oxidation of Ni(II). plymouth.ac.uk

Interaction with Environmental Ligands and Formation of Soluble Complexes

The speciation and mobility of nickel in the environment are heavily influenced by its interaction with various inorganic and organic ligands present in natural waters and soils. These interactions lead to the formation of soluble complexes that can either enhance or reduce the bioavailability and transport of nickel.

Inorganic Ligands: In natural waters, nickel(II) can form complexes with inorganic ligands such as carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻). The stability of these complexes varies, with carbonate complexes being particularly significant in many freshwater systems, especially at higher pH values. ias.ac.injst.go.jp For instance, the formation of NiCO₃(aq) is a dominant species in certain pH ranges. researchgate.net

Organic Ligands: Dissolved organic matter (DOM), including humic and fulvic acids, plays a crucial role in nickel speciation. researchgate.net These complex organic molecules contain numerous functional groups, such as carboxylic and phenolic groups, that can bind strongly with nickel ions. acs.org The formation of nickel-DOM complexes can significantly affect nickel's mobility and bioavailability. researchgate.netnih.gov Studies have shown that a substantial portion of dissolved nickel in natural waters can exist as organic complexes. researchgate.net The binding affinity of nickel to humic substances generally follows the Irving-Williams series. researchgate.net

Table 1: Stability Constants (log K) for Selected Nickel(II) Complexes

LigandComplexlog KReference
Carbonate (CO₃²⁻)NiCO₃(aq)4.2 ± 0.3 researchgate.net
Bicarbonate (HCO₃⁻)NiHCO₃⁺&lt; 1.4 researchgate.net
Sulfate (SO₄²⁻)NiSO₄(aq)2.3 ias.ac.in
Chloride (Cl⁻)NiCl⁺-0.5 nih.gov

Sorption and Desorption Behavior on Environmental Matrices

The interaction of nickel with solid phases in the environment, such as soils, sediments, and minerals, is a key process controlling its fate and transport. Sorption mechanisms, including adsorption and precipitation, can lead to the retention of nickel on these environmental matrices, while desorption processes can remobilize it.

Sorption on Clay Minerals: Clay minerals, such as kaolinite, montmorillonite, and bentonite, are effective adsorbents for nickel due to their high surface area and ion exchange capacity. researchgate.netnih.gov The adsorption of nickel on clays (B1170129) is influenced by factors such as pH, ionic strength, and the presence of competing cations. cambridge.org Generally, nickel adsorption increases with increasing pH. researchgate.net

Sorption on Iron and Manganese Oxides: Iron and manganese oxides are also important scavengers of nickel in soils and sediments. These minerals have a high affinity for nickel and can strongly bind it to their surfaces.

Sorption on Organic Matter: Soil and sediment organic matter can also significantly contribute to the sorption of nickel. tandfonline.com Humic substances, in particular, can form strong complexes with nickel, leading to its immobilization. acs.org

Desorption: The desorption of nickel from environmental matrices can be triggered by changes in environmental conditions, such as a decrease in pH or an increase in the concentration of competing ions. This process can release previously sorbed nickel back into the aqueous phase, increasing its mobility and potential bioavailability. The sorption of nickel on some minerals, particularly iron oxides, can be partially irreversible. taylorfrancis.com

Table 2: Langmuir Adsorption Capacities (qₘ) of Nickel(II) on Various Bentonite Samples

Bentonite Sampleqₘ (mg g⁻¹)Reference
Sample 18.41 nih.gov
Sample 212.24 nih.gov
Sample 321.79 nih.gov
Sample 421.93 nih.gov

Analytical Methodologies for Speciation in Environmental Samples

Determining the chemical speciation of nickel in environmental samples is essential for understanding its behavior and toxicity. A variety of analytical techniques are employed for this purpose, often involving a combination of separation and detection methods.

Hyphenated Techniques: Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for speciation analysis. nih.govspectroscopyonline.comresearchgate.net Common examples include high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma-mass spectrometry (ICP-MS) or flame atomic absorption spectrometry (FAAS). scirp.orgatlantis-press.com These techniques allow for the separation and quantification of different nickel species in a sample.

Spectroscopic Techniques: X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), can provide information about the oxidation state and local coordination environment of nickel in solid samples. nih.govresearchgate.netrsc.orgosti.gov

Electrochemical Methods: Techniques such as anodic stripping voltammetry (ASV) can be used to determine the concentration of labile nickel species in aqueous samples.

Sequential Extraction: This method involves the use of a series of chemical reagents to selectively extract different fractions of nickel associated with various components of a solid sample (e.g., exchangeable, carbonate-bound, oxide-bound, organic-bound, and residual fractions). acs.org

Biogeochemical Cycling of Nickel Bromide Derivatives

The biogeochemical cycling of nickel is intricately linked to biological processes, which can influence its speciation, mobility, and bioavailability. goldschmidt.infonau.edu While the bromide ion is generally considered to be relatively non-reactive in these cycles, the nickel ion is an essential micronutrient for many organisms but can be toxic at high concentrations.

Biological Uptake: Phytoplankton, bacteria, and other microorganisms can take up nickel from the environment. rsc.org This uptake is a key process in the transfer of nickel from the abiotic to the biotic components of ecosystems. In marine environments, the vertical distribution of nickel often shows a nutrient-like profile, with depletion in surface waters due to biological uptake and enrichment in deeper waters due to remineralization. plymouth.ac.uk

Biotransformation: Once assimilated, nickel can be incorporated into various biomolecules, such as enzymes. For example, urease, an enzyme involved in nitrogen metabolism, contains nickel. rsc.org Microorganisms can also influence the redox state of nickel and its precipitation or dissolution.

Trophic Transfer: Nickel can be transferred through food webs as organisms are consumed by predators. This process can lead to the biomagnification of nickel in some ecosystems.

Litterfall and Decomposition: In terrestrial ecosystems, nickel taken up by plants is returned to the soil through litterfall. proquest.com The decomposition of this organic matter releases nickel back into the soil, where it can be taken up by other organisms or undergo other geochemical processes.

Q & A

Q. What are the standard methods for synthesizing Nickel(II) bromide trihydrate, and how do reaction conditions influence hydrate formation?

this compound (NiBr₂·3H₂O, CAS 7789-49-3) is typically synthesized by reacting nickel metal, oxide, or carbonate with hydrobromic acid (HBr). Anhydrous NiBr₂ (CAS 13462-88-9) can also be hydrated under controlled conditions. Temperature critically affects hydrate formation: below 28.5°C, hexahydrate (NiBr₂·6H₂O) crystallizes, while above 58°C, the trihydrate dominates . Researchers should monitor temperature gradients and solvent evaporation rates to isolate specific hydrates .

Q. Which characterization techniques are essential for verifying the identity and purity of this compound?

Key methods include:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Thermogravimetric analysis (TGA) to quantify water content (≈27% mass loss for trihydrate).
  • Elemental analysis (Br and Ni content) and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal impurities .

Q. How should researchers handle this compound to mitigate safety risks?

NiBr₂·3H₂O is hygroscopic and classified as a hazardous substance (R45, R22, R43, R50/53). Use gloves, fume hoods, and sealed containers to prevent moisture absorption and inhalation. Dispose of waste via approved heavy-metal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydration states of Nickel(II) bromide?

Discrepancies in hydrate stability (e.g., trihydrate vs. hexahydrate) arise from temperature and humidity variations during synthesis. To resolve these:

  • Perform controlled recrystallization at defined temperatures (e.g., 58°C for trihydrate) .
  • Use dynamic vapor sorption (DVS) to study humidity-dependent phase transitions .

Q. What experimental design considerations are critical for reproducibility in NiBr₂·3H₂O-based catalysis studies?

  • Precursor purity : Anhydrous vs. hydrated forms impact reaction kinetics. Pre-dry NiBr₂·3H₂O at 100°C under vacuum to remove excess water .
  • Solvent selection : Polar aprotic solvents (e.g., glyme) enhance Lewis acidity, improving catalytic activity in cross-coupling reactions .
  • In situ characterization : Use Raman spectroscopy to monitor intermediate species during catalysis .

Q. How does the hydration state of NiBr₂ influence its electrochemical properties?

Hydration alters ionic conductivity and redox behavior. Compare anhydrous NiBr₂ (high conductivity in non-aqueous electrolytes) with trihydrate (suitable for aqueous systems). Measure solubility via Ksp determination (e.g., 1.6×10⁻¹⁶ for Ni(OH)₂, relevant to corrosion studies) .

Q. What methodologies identify trace organic solvents in NiBr₂·3H₂O synthesized via solvothermal routes?

Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to detect residual solvents (e.g., ethanol from recrystallization). Optimize synthesis by switching to high-volatility solvents (e.g., acetone) .

Q. How can thermal decomposition pathways of NiBr₂·3H₂O be mapped to optimize calcination protocols?

TGA-DSC coupled with evolved gas analysis (EGA) reveals stepwise dehydration (≈100–150°C) and decomposition to NiO (>500°C). Control heating rates (≤5°C/min) to avoid explosive bromine release .

Data Analysis and Contradiction Management

Q. Why do structural databases list conflicting CAS numbers for Nickel(II) bromide hydrates?

Mislabeling occurs due to variable hydration states (e.g., CAS 7789-49-3 for trihydrate vs. 207569-11-7 for unspecified hydrate). Cross-reference XRD data with TGA to confirm hydration .

Q. How can researchers design studies to elucidate structure-property relationships in NiBr₂·3H₂O?

  • Computational modeling : Density functional theory (DFT) to predict ligand-binding energetics.
  • In situ XRD : Track structural changes during dehydration .

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